ATB 429 - 915798-75-3

ATB 429

Catalog Number: EVT-260345
CAS Number: 915798-75-3
Molecular Formula: C16H11NO3S3
Molecular Weight: 361.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ATB-429 is a hydrogen sulfide-releasing derivative of mesalamine that exerts antinociceptive effects in a model of postinflammatory hypersensitivity. It may also have antitumor effects.
Source and Classification

ATB 429 was synthesized by Antibe Therapeutics Inc., a Canadian pharmaceutical company focused on developing pain and inflammation therapies. The compound falls under the category of hybrid drugs, which combine the therapeutic effects of two or more pharmacological agents into a single molecule. In this case, ATB 429 combines mesalamine's anti-inflammatory properties with the beneficial effects associated with hydrogen sulfide release .

Synthesis Analysis

Methods and Technical Details

The synthesis of ATB 429 involves linking mesalamine to the hydrogen sulfide-releasing moiety (ADT-OH) via an ester bond. This process typically requires several steps, including:

  1. Preparation of Mesalamine Derivative: Mesalamine is first modified to create a reactive site for esterification.
  2. Synthesis of ADT-OH: The hydrogen sulfide donor is synthesized through established organic chemistry techniques.
  3. Esterification Reaction: The mesalamine derivative and ADT-OH are combined under specific conditions (usually involving acid catalysts) to form ATB 429.

The resulting compound exhibits enhanced stability and controlled release characteristics compared to its parent compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of ATB 429 can be described as follows:

  • Molecular Formula: C₁₃H₁₃N₃O₄S₂
  • Molecular Weight: Approximately 325.39 g/mol
  • Structure: The compound consists of a mesalamine backbone linked to a hydrogen sulfide-releasing moiety through an ester bond.

The structural representation indicates that ATB 429 maintains the core functionality of mesalamine while incorporating the sulfur-based group, which is responsible for its unique pharmacological profile .

Chemical Reactions Analysis

Reactions and Technical Details

ATB 429 undergoes specific chemical reactions that facilitate its therapeutic action:

  1. Hydrogen Sulfide Release: Upon administration, ATB 429 releases hydrogen sulfide in physiological conditions. This release has been shown to occur more effectively than with equimolar amounts of ADT-OH alone when tested in buffer solutions and liver homogenates .
  2. Interaction with Biological Targets: The released hydrogen sulfide interacts with various cellular targets, modulating inflammatory pathways and inhibiting leukocyte adherence to vascular endothelium, which is critical in inflammatory responses .
Mechanism of Action

Process and Data

The mechanism by which ATB 429 exerts its effects involves several key processes:

  • Anti-Inflammatory Action: Hydrogen sulfide acts as a signaling molecule that can inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in models of colitis.
  • Vascular Effects: By promoting vasodilation and inhibiting leukocyte adhesion, hydrogen sulfide contributes to improved blood flow and reduced tissue injury during inflammatory episodes.
  • Cytokine Modulation: ATB 429 has been shown to decrease levels of various pro-inflammatory cytokines such as interleukin-1, interleukin-2, tumor necrosis factor-alpha, and interferon-gamma in experimental models .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ATB 429 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may influence its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely reported but are crucial for formulation development.

These properties are essential for understanding how ATB 429 behaves in biological systems and its potential formulation as a therapeutic agent .

Applications

Scientific Uses

ATB 429 has several potential applications in scientific research and clinical practice:

  • Treatment of Inflammatory Bowel Disease: Its primary application lies in treating conditions like ulcerative colitis due to its enhanced anti-inflammatory properties compared to traditional mesalamine.
  • Cancer Research: Recent studies have explored derivatives of ATB 429 that release nitric oxide, indicating potential antitumor activity .
  • Exploration in Other Inflammatory Conditions: Given its mechanism involving hydrogen sulfide release, further research may reveal benefits in treating other inflammatory diseases beyond gastrointestinal disorders.
Introduction to ATB-429

Chemical and Pharmacological Background of ATB-429

ATB-429 (5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3-yl)phenyl ester) is a molecular hybrid integrating mesalamine (5-aminosalicylic acid), a first-line anti-inflammatory drug for colitis, with the hydrogen sulfide (H₂S)-releasing moiety 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) [1] [8] [10]. The compound has a molecular weight of 361.45 g/mol (CAS# 915798-75-3) and features an ester bond linking mesalamine to ADT-OH, enabling spontaneous H₂S release under physiological conditions [3] [10]. Its chemical structure is designed to undergo hydrolysis, releasing both mesalamine and H₂S, which synergistically enhance anti-inflammatory activity [1] [8].

Table 1: Key Chemical Properties of ATB-429

PropertyValue
CAS Number915798-75-3
Molecular FormulaC₁₆H₁₁NO₃S₃
Molecular Weight361.45 g/mol
H₂S-Releasing MoietyADT-OH
Parent DrugMesalamine
Release MechanismEster bond hydrolysis

Pharmacologically, ATB-429 outperforms mesalamine in murine colitis models by reducing granulocyte infiltration by ~70% and suppressing pro-inflammatory cytokines (TNF-α, IFN-γ) at the mRNA level [1] [4]. Its efficacy stems from dual mechanisms: mesalamine’s local anti-inflammatory action and H₂S-mediated inhibition of leukocyte adhesion and oxidative stress [5] [7].

Historical Development of H₂S-Releasing Therapeutics

The therapeutic targeting of H₂S evolved from recognizing its role as a gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO). Initially studied for vasodilatory and neuromodulatory effects [1] [5], H₂S gained prominence for its cytoprotective and anti-inflammatory properties. Early donors like inorganic salts (NaHS) provided rapid H₂S release but lacked controllability, while garlic-derived polysulfides (e.g., diallyl trisulfide) offered natural but inefficient release [9].

The development of synthetic donors addressed these limitations:

  • Phosphorodithioate-Based Donors (e.g., GYY4137): Engineered for slow, sustained H₂S release to mimic physiological conditions [9].
  • Arylthioamides (e.g., 4-Hydroxythiobenzamide): Utilized pH-sensitive release mechanisms [9].
  • 1,2-Dithiole-3-Thiones (e.g., ADT-OH): Featured tunable release kinetics and became a cornerstone for hybrid drugs [3] [8].

ATB-429 emerged from this progression, representing a strategic shift toward "targeted" H₂S delivery. By conjugating ADT-OH to mesalamine, it localized H₂S release to inflamed colonic tissues, enhancing bioactivity while minimizing off-target effects [1] [4].

Table 2: Evolution of Key H₂S Donors Leading to ATB-429

Donor TypeExamplesRelease MechanismLimitations
Inorganic SaltsNaHS, Na₂SRapid hydrolysisUncontrolled burst release
Natural PolysulfidesDiallyl trisulfide (DATS)Enzymatic cleavageLow donor efficiency
Synthetic Slow-ReleaseGYY4137Hydrolysis-controlledLimited tissue targeting
ADT-OH DerivativesATB-429Hydrolysis + spontaneousTissue-specific delivery

Rationale for Molecular Hybridization in Drug Design

Molecular hybridization combines pharmacophores to create multifunctional compounds addressing complex diseases like inflammatory bowel disease (IBD). ATB-429 exemplifies this strategy by merging:

  • Mesalamine’s Local Anti-Inflammatory Action: Inhibits cyclooxygenase and NF-κB pathways but shows limited efficacy in severe colitis [1] [4].
  • H₂S’s Protective Signaling: Modulates leukocyte-endothelial adhesion, promotes resolution of inflammation, and scavenges reactive oxygen species (ROS) [5] [7].

The hybrid design resolves critical limitations:

  • Enhanced Potency: ATB-429 is 5–10 times more potent than mesalamine in reducing colitis severity, as measured by disease activity scores and histopathological markers [1] [4].
  • Synergistic Mechanisms: H₂S augments mesalamine’s effects by:
  • Suppressing TNF-α and IFN-γ mRNA expression [1].
  • Scavenging iron in gut microbiota biofilms, reducing bacterial virulence and mucosal injury [2].
  • Broader Therapeutic Scope: Unlike mesalamine, ATB-429 accelerates ulcer healing and shows efficacy in chemoprevention models by activating Nrf2-mediated antioxidant pathways [3] [7] [9].

Table 3: Comparative Anti-Inflammatory Effects of ATB-429 vs. Mesalamine

ParameterATB-429MesalamineImprovement
Granulocyte Infiltration~70% reduction~30% reduction2.3-fold
TNF-α mRNA Suppression>80%40–50%1.8-fold
Iron Sequestration in BiofilmsSignificantNegligibleExclusive to ATB-429

This approach has spurred derivatives like NOSH-aspirin (hybridizing aspirin with ADT-OH and NO donors), validating molecular hybridization as a paradigm for multi-target therapeutics [8] [9].

Properties

CAS Number

915798-75-3

Product Name

ATB 429

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate

Molecular Formula

C16H11NO3S3

Molecular Weight

361.45

InChI

InChI=1S/C16H11NO3S3/c17-10-3-6-13(18)12(7-10)16(19)20-11-4-1-9(2-5-11)14-8-15(21)23-22-14/h1-8,18H,17H2

InChI Key

IFYIEDLRMQRZEP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)OC(=O)C3=C(C=CC(=C3)N)O

Solubility

Soluble in DMSO

Synonyms

ATB-429

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.